2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with methoxy and diphenylethenyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)- typically involves multi-step organic reactions. One common method is the Knoevenagel condensation followed by intramolecular cyclization. The reaction conditions often include the use of a base such as piperidine or pyridine, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzopyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Halogens, nitrating agents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced benzopyran derivatives, and substituted aromatic compounds.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulate signaling pathways, and interact with cellular receptors. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives and its biological activities.
2H-1-Benzopyran-2-one, 3-methyl-: Used in organic synthesis and studied for its potential biological properties.
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-: Isolated from natural sources and studied for its medicinal properties.
Uniqueness
2H-1-Benzopyran-2-one, 4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61487-03-4 |
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Molecular Formula |
C25H20O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-methoxy-3-(1-methoxy-2,2-diphenylethenyl)chromen-2-one |
InChI |
InChI=1S/C25H20O4/c1-27-23-19-15-9-10-16-20(19)29-25(26)22(23)24(28-2)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
OWLUJUUJURILRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC2=CC=CC=C21)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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